molecular formula C13H14NP B14424136 2-[(Phenylphosphanyl)methyl]aniline CAS No. 82632-04-0

2-[(Phenylphosphanyl)methyl]aniline

Cat. No.: B14424136
CAS No.: 82632-04-0
M. Wt: 215.23 g/mol
InChI Key: PKCYXKLNUFKWEX-UHFFFAOYSA-N
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Description

2-[(Phenylphosphanyl)methyl]aniline is an organic compound that features both an aniline and a phenylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary amines or phosphines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Phenylphosphine oxide derivatives.

    Reduction: Secondary amines or phosphines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine without the phosphanyl group.

    Phenylphosphine: Contains the phosphanyl group but lacks the aniline moiety.

    Diphenylphosphine: Similar structure but with two phenyl groups attached to the phosphanyl group.

Uniqueness

2-[(Phenylphosphanyl)methyl]aniline is unique due to the presence of both an aniline and a phenylphosphanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.

Properties

CAS No.

82632-04-0

Molecular Formula

C13H14NP

Molecular Weight

215.23 g/mol

IUPAC Name

2-(phenylphosphanylmethyl)aniline

InChI

InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2

InChI Key

PKCYXKLNUFKWEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PCC2=CC=CC=C2N

Origin of Product

United States

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